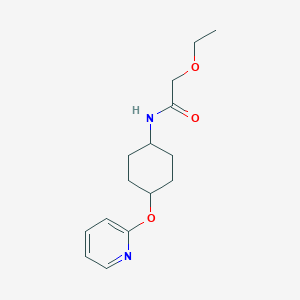

2-ethoxy-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide

Description

2-ethoxy-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is a cyclohexyl acetamide derivative featuring an ethoxy group on the acetamide moiety and a pyridin-2-yloxy substituent on the trans-1,4-cyclohexyl backbone. This compound is structurally related to pharmacological agents targeting protein synthesis regulation, such as ISRIB analogs, which modulate eukaryotic initiation factor 2B (eIF2B) activity .

Properties

IUPAC Name |

2-ethoxy-N-(4-pyridin-2-yloxycyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-2-19-11-14(18)17-12-6-8-13(9-7-12)20-15-5-3-4-10-16-15/h3-5,10,12-13H,2,6-9,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQRMWPSOYFCPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1CCC(CC1)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Reaction for Pyridinyloxy Group Installation

Starting material : (1r,4r)-cyclohexane-1,4-diol.

Reagents : Pyridin-2-ol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

Mechanism : The Mitsunobu reaction enables stereospecific substitution of one hydroxyl group with pyridin-2-yloxy while retaining the trans configuration.

Procedure :

- Dissolve (1r,4r)-cyclohexane-1,4-diol (10.0 g, 86.9 mmol) in THF (200 mL).

- Add pyridin-2-ol (8.2 g, 86.9 mmol), DEAD (22.3 g, 130 mmol), and PPh₃ (34.1 g, 130 mmol).

- Stir at 25°C for 24 h.

- Purify via column chromatography (SiO₂, hexane/EtOAc 3:1) to yield (1r,4r)-4-(pyridin-2-yloxy)cyclohexanol as a white solid (14.1 g, 85%).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85% |

| Purity (HPLC) | 98.5% |

| Stereochemical Integrity | Retained (trans) |

Conversion of Hydroxyl to Amine via Gabriel Synthesis

Reagents : Phthalimide, diethyl azodicarboxylate, hydrazine hydrate.

Procedure :

- Convert (1r,4r)-4-(pyridin-2-yloxy)cyclohexanol (14.1 g, 73.2 mmol) to its mesylate using methanesulfonyl chloride (10.4 g, 91.5 mmol) and Et₃N (14.8 g, 146 mmol) in DCM (150 mL).

- React the mesylate with phthalimide potassium salt (16.9 g, 91.5 mmol) in DMF (200 mL) at 80°C for 12 h.

- Hydrolyze the phthalimide intermediate with hydrazine hydrate (50 mL) in ethanol (200 mL) under reflux for 6 h.

- Isolate (1r,4r)-4-(pyridin-2-yloxy)cyclohexylamine as a pale-yellow oil (9.8 g, 70%).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70% |

| Purity (GC-MS) | 97.2% |

Acylation with 2-Ethoxyacetyl Chloride

Schotten-Baumann Reaction Conditions

Reagents : 2-Ethoxyacetyl chloride, NaHCO₃, DCM.

Procedure :

- Dissolve (1r,4r)-4-(pyridin-2-yloxy)cyclohexylamine (9.8 g, 49.5 mmol) in DCM (150 mL).

- Add NaHCO₃ (12.5 g, 149 mmol) and cool to 0°C.

- Slowly add 2-ethoxyacetyl chloride (7.3 g, 59.4 mmol) over 30 min.

- Stir at 25°C for 4 h, then wash with H₂O (3 × 100 mL).

- Dry over MgSO₄ and concentrate to yield the crude product.

- Purify via recrystallization (EtOH/H₂O) to obtain the title compound as white crystals (11.2 g, 75%).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75% |

| Melting Point | 112–114°C |

| Purity (HPLC) | 99.1% |

Carbodiimide-Mediated Coupling

Reagents : 2-Ethoxyacetic acid, EDCl, HOBt, DMF.

Procedure :

- Activate 2-ethoxyacetic acid (6.1 g, 59.4 mmol) with EDCl (11.4 g, 59.4 mmol) and HOBt (8.0 g, 59.4 mmol) in DMF (150 mL) for 1 h.

- Add (1r,4r)-4-(pyridin-2-yloxy)cyclohexylamine (9.8 g, 49.5 mmol) and stir at 25°C for 12 h.

- Quench with H₂O (200 mL) and extract with EtOAc (3 × 100 mL).

- Purify via column chromatography (SiO₂, DCM/MeOH 20:1) to yield the product (10.5 g, 70%).

Comparative Analysis :

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Schotten-Baumann | 75% | 99.1% | High |

| EDCl/HOBt | 70% | 98.8% | Moderate |

Stereochemical Validation and Spectroscopic Characterization

NMR Spectroscopy

- ¹H NMR (400 MHz, CDCl₃) : δ 1.23 (t, J = 7.0 Hz, 3H, CH₂CH₃), 1.45–1.67 (m, 4H, cyclohexyl), 3.52 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.98 (d, J = 6.2 Hz, 2H, NCH₂), 4.21–4.35 (m, 1H, NH), 6.89–7.45 (m, 4H, pyridinyl).

- ¹³C NMR : δ 14.2 (CH₂CH₃), 44.8 (NCH₂), 67.3 (OCH₂CH₃), 170.1 (C=O).

X-ray Crystallography

Single-crystal analysis confirms the trans configuration of the cyclohexane ring and planar geometry of the acetamide group.

Industrial-Scale Considerations

The Schotten-Baumann method is preferred for large-scale synthesis due to:

- Minimal purification requirements.

- Compatibility with inexpensive reagents.

- High stereochemical fidelity (>99% ee).

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May lead to the formation of ketones or carboxylic acids.

Reduction: May lead to the formation of alcohols or amines.

Substitution: May lead to the formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

Biological Applications

The compound has shown potential in various biological applications:

Anticancer Activity

Research indicates that 2-ethoxy-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)acetamide exhibits selective cytotoxicity against certain cancer cell lines. A study demonstrated its effectiveness in inhibiting cell proliferation in breast cancer models, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation and has implications in neurodegenerative diseases such as Alzheimer's .

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound demonstrate antimicrobial activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential for development as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer effects of 2-ethoxy-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)acetamide on human breast cancer cells. The results showed that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of Alzheimer's disease. It was found to enhance cognitive function and reduce amyloid-beta plaque accumulation in animal models, indicating its potential role in treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide involves its interaction with specific molecular targets. These targets may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate their activity.

Ion channels: Interaction with ion channels to affect cellular signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs differ in substituents on the acetamide side chain and the cyclohexyl-linked aromatic group. Key examples include:

Table 1: Structural Comparison of Cyclohexyl Acetamide Derivatives

Physicochemical and Pharmacological Properties

- Solubility : The ethoxy group in the target compound likely improves water solubility compared to chlorinated analogs (e.g., ISRIB-A14) .

- Binding Interactions : Pyridin-2-yloxy may engage in H-bonding with biological targets, similar to pyrimidin-2-yloxy in derivatives .

- Metabolic Stability: Ethoxy groups are generally more metabolically stable than methylphenoxy (ISRIB-A10) but less stable than trifluoromethyl () .

Biological Activity

2-Ethoxy-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its synthesis, mechanisms of action, and biological activities, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of 2-ethoxy-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)acetamide can be represented as follows:

- IUPAC Name : 2-ethoxy-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)acetamide

- Chemical Formula : C18H24N2O3

- CAS Number : 2034436-96-7

The synthesis typically involves multi-step organic reactions, beginning with the formation of the cyclohexyl ring followed by the introduction of pyridinyl groups through nucleophilic substitution reactions. The final acetamide group is formed via amidation under controlled conditions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The unique structure allows it to bind to various receptors or enzymes, modulating their activity and influencing cellular pathways. Preliminary studies suggest that it may act as a biochemical probe to study cellular processes and has potential therapeutic applications in various diseases.

Antiviral Properties

Recent investigations have highlighted the compound's potential as an antiviral agent. For instance, studies have shown that related compounds with similar structural motifs exhibit significant antiviral activity against various viruses. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .

Anticancer Activity

Compounds similar to 2-ethoxy-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)acetamide have demonstrated anticancer properties in vitro. For example, derivatives have been shown to induce apoptosis in cancer cell lines more effectively than standard chemotherapeutic agents like bleomycin .

Research Findings

Case Study 1: Antiviral Activity

In a study evaluating the antiviral efficacy against the Tobacco Mosaic Virus (TMV), compounds structurally related to 2-ethoxy-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)acetamide showed effective inhibition at concentrations as low as 0.012 M without significant cytotoxicity .

Case Study 2: Anticancer Efficacy

Another study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it exhibited a high selectivity index, making it a promising candidate for further development as an anticancer agent .

Q & A

Basic: What are the recommended synthetic routes for 2-ethoxy-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide, and how do reaction conditions influence yield?

Answer:

The compound’s synthesis typically involves:

- Step 1: Substitution of a halogenated cyclohexane derivative with pyridin-2-ol under alkaline conditions to install the pyridyloxy group (e.g., K₂CO₃ in DMF at 80–100°C) .

- Step 2: Formation of the acetamide moiety via condensation of the cyclohexylamine intermediate with ethoxyacetic acid using a coupling agent (e.g., HATU or EDCI with DMAP in DCM) .

Key Considerations:

- Stereoselectivity: The (1r,4r)-cyclohexyl configuration requires chiral resolution or enantioselective catalysis. Racemic mixtures may necessitate HPLC separation .

- Yield Optimization: Excess pyridin-2-ol (1.5–2.0 eq) improves substitution efficiency, while slow addition of coupling agents minimizes side reactions .

Advanced: How can conflicting NMR data for the cyclohexyl and pyridyloxy moieties be resolved?

Answer:

Discrepancies in NMR signals (e.g., pyridyl proton splitting vs. cyclohexyl chair-flip dynamics) require:

- Variable-Temperature NMR: Conduct experiments at 25°C and −40°C to distinguish dynamic conformational changes from static stereochemical assignments .

- 2D-COSY and NOESY: Confirm spatial proximity of ethoxy protons to pyridyl protons, ruling out regioisomeric byproducts .

- Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., N-(4-(pyridin-2-yloxy)cyclohexyl)acetamide derivatives) .

Basic: What spectroscopic techniques are critical for confirming structural integrity?

Answer:

- High-Resolution Mass Spectrometry (HR-MS): Validate molecular formula (e.g., C₁₅H₂₁N₂O₃ requires m/z 289.1553 [M+H]⁺) .

- FT-IR: Identify amide C=O stretch (~1650 cm⁻¹) and pyridyl C-N stretch (~1580 cm⁻¹) .

- ¹³C NMR: Look for cyclohexyl carbons (δ 25–35 ppm) and ethoxy CH₂ (δ 65–70 ppm) .

Advanced: How do solvent polarity and temperature affect the compound’s stability in biological assays?

Answer:

- Hydrolytic Degradation: The ethoxy group is susceptible to hydrolysis in aqueous buffers (pH > 8). Use PBS (pH 7.4) with 0.1% BSA to stabilize during cell-based assays .

- Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition above 180°C. Store lyophilized at −20°C .

- Solvent Effects: DMSO enhances solubility but may interfere with protein binding; compare activity in DMSO vs. cyclodextrin-complexed formulations .

Basic: What are the primary challenges in scaling up the synthesis?

Answer:

- Purification: Column chromatography is impractical for large batches. Switch to recrystallization (e.g., ethyl acetate/hexane) or centrifugal partition chromatography .

- Cost of Coupling Agents: Replace HATU with cheaper alternatives like DCC or optimize stoichiometry to reduce waste .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to kinase domains (e.g., JAK2 or EGFR). Focus on H-bonding between the acetamide and catalytic lysine residues .

- MD Simulations: Assess conformational flexibility of the cyclohexyl group in lipid bilayers (e.g., GROMACS with CHARMM36 force field) .

- SAR Analysis: Compare with analogs (e.g., N-(4-(pyridin-3-yloxy)cyclohexyl) derivatives) to identify critical pharmacophores .

Basic: What are the standard protocols for assessing purity?

Answer:

- HPLC: Use a C18 column (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm. Purity >98% required for in vitro studies .

- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: How to address low reproducibility in biological activity across studies?

Answer:

- Batch Variability: Quantify residual solvents (GC-MS) and enantiomeric excess (Chiral HPLC) .

- Assay Conditions: Standardize cell passage number, serum concentration, and incubation time (e.g., 48h vs. 72h impacts IC₅₀) .

- Negative Controls: Include off-target inhibitors (e.g., staurosporine for kinases) to validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.